REACTION_SMILES
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[Br:14][N:15]1[C:16](=[O:17])[CH2:18][CH2:19][C:20]1=[O:21].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1)([F:12])[F:13].[F:22][C:23]([F:24])([F:25])[C:26]([OH:27])=[O:28].[S:29](=[O:30])(=[O:31])([OH:32])[OH:33]>>[F:1][C:2]([O:3][c:4]1[c:5]([Br:14])[cH:6][c:7]([CH:8]=[O:9])[cH:10][cH:11]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(OC(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1ccc(OC(F)(F)F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |